BMS-188494
CAS No.: 191866-32-7
Cat. No.: VC0521603
Molecular Formula: C28H39O11PS
Molecular Weight: 614.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191866-32-7 |
|---|---|
| Molecular Formula | C28H39O11PS |
| Molecular Weight | 614.6 g/mol |
| IUPAC Name | 1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid |
| Standard InChI | InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34) |
| Standard InChI Key | PMGZJNCIQHGNLT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
| Appearance | Solid powder |
Introduction
Chemical Characterization and Properties
BMS-188494 is a prodrug that converts to the active compound BMS-187745, a squalene synthase inhibitor that blocks cholesterol biosynthesis by targeting a specific enzyme in the mevalonate pathway . The chemical has absolute stereochemistry with one defined stereocenter and possesses no E/Z centers .
Molecular Structure and Identification
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C28H39O11PS |
| Molecular Weight | 614.641 g/mol |
| SMILES | CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)C@HS(O)(=O)=O |
| InChIKey | PMGZJNCIQHGNLT-DEOSSOPVSA-N |
| Alternate Name | SQ 32709 |
| CAS Number | 178060-79-2 |
The compound features several functional groups including phosphate, sulfonate, and phenyl ether moieties, which contribute to its pharmacological properties and metabolic conversion .
Mechanism of Action
Squalene Synthase Inhibition Pathway
BMS-188494 functions as a prodrug that is metabolized to BMS-187745, which directly inhibits squalene synthase . This enzyme catalyzes the conversion of farnesyl pyrophosphate to squalene, representing the first committed step specifically in cholesterol biosynthesis .
Pharmacokinetics and Pharmacodynamics
Clinical Pharmacokinetic Profile
A comprehensive double-blind, placebo-controlled, parallel-group, ascending, multiple-dose study involving 45 healthy male volunteers was conducted to evaluate BMS-188494's pharmacokinetic properties . The study design included:
Analysis of plasma concentration-time data of the active metabolite BMS-187745 revealed important parameters:
| Parameter | Finding | Significance |
|---|---|---|
| Bioavailability (F) | Similar across all dose levels | Dose-independent absorption |
| Absorption rate constant (ka) | Similar for all doses except 50-mg group | 50-mg group showed somewhat higher values |
Researchers fitted the plasma BMS-187745 concentration-time data to a biexponential function with a first-order absorption rate constant to determine these parameters .
Pharmacodynamic Models and Parameters
The pharmacodynamic effect was measured through changes in urinary excretion rates of farnesyl pyrophosphate metabolite (dioic acid), which serves as a biomarker for squalene synthase inhibition .
Key findings included:
-
No significant change in dioic acid excretion at doses below 100 mg administered for 4 weeks
-
A threshold effect requiring minimum plasma concentrations to achieve measurable pharmacodynamic responses
An indirect pharmacodynamic response model incorporating a threshold concentration (CT) was developed to characterize the effect-time relationship. The model parameters were estimated as:
| Parameter | Value | Description |
|---|---|---|
| CT | 3.9 μg/mL | Threshold concentration required for effect |
| kout | 0.47 hr⁻¹ | Rate constant for loss of response |
| IC50 | 4.1 μg/mL | Concentration producing 50% of maximal inhibition |
| Imax | 1.0 | Maximum inhibitory effect (complete inhibition) |
This model with threshold concentration provides a useful means of quantifying pharmacodynamic responses for this novel therapeutic agent .
Toxicological Evaluation
Comparative Myotoxicity Assessment
Researchers conducted studies to determine if inhibition of cholesterol synthesis via squalene synthase inhibition would induce myotoxicity similar to that observed with HMG-CoA reductase inhibitors .
In vitro studies using neonatal rat skeletal muscle cultures revealed:
| Parameter | HMG-CoA Reductase Inhibitors | BMS-188494/BMS-187745 |
|---|---|---|
| Protein synthesis | Significant inhibition | Minimal effect |
| Cell loss | Observable | Minimal |
| Membrane integrity | Compromised at high doses | Largely preserved |
| Morphology | Loss of differentiated myotubes | Minimal changes |
| Reversibility | Reversible with mevalonate supplementation | Not applicable - minimal toxicity |
These findings indicated that BMS-188494 and its active metabolite induced only minimal cytotoxicity even at nearly maximum soluble concentrations, in stark contrast to the myotoxicity observed with statins .
Clinical Development
Development Timeline and Status
BMS-188494 was developed by Bristol-Myers Squibb as a potential treatment for hyperlipidemia . The compound progressed to Phase II clinical trials, demonstrating the pharmaceutical company's initial confidence in its therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume